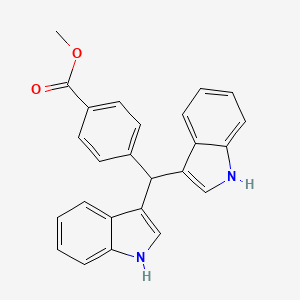

DIM-C-pPhCO2Me

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de DIM-C-pPhCO2Me implica la reacción de derivados de indol con derivados de benzaldehído en condiciones específicas. La reacción normalmente requiere un catalizador y se lleva a cabo en un disolvente orgánico como dimetilsulfóxido (DMSO) o etanol . El producto se purifica posteriormente mediante técnicas como la recristalización o la cromatografía para alcanzar un alto nivel de pureza (≥98%) .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas automatizados para controlar con precisión las condiciones de reacción. El producto se somete posteriormente a rigurosos controles de calidad para garantizar la coherencia y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

DIM-C-pPhCO2Me se somete a varias reacciones químicas, incluidas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos en el compuesto por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo normalmente bajo temperaturas y presiones controladas para garantizar el resultado deseado .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Breast Cancer

Research has shown that DIM-C-pPhCO2Me effectively inhibits growth and induces apoptosis in breast cancer cell lines such as MCF-7, MDA-MB-231, and SKBR3. The compound's mechanism involves:

- Induction of Apoptosis : Treatment with this compound resulted in significant Annexin V staining, indicating increased apoptotic cells .

- Inhibition of Key Proteins : Western blot analyses revealed decreased levels of survivin and bcl-2, proteins associated with cell survival .

| Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| MCF-7 | 15.0 | Yes |

| MDA-MB-231 | 13.0 | Yes |

| SKBR3 | 14.0 | Yes |

Colon Cancer

In colon cancer models, this compound has been shown to inhibit β1-integrin signaling pathways, which are crucial for cancer cell migration and adhesion. The compound's effects include:

- Reduction in Migration : Studies indicated that this compound significantly decreased migration rates in colon cancer cells .

- Apoptotic Effects : Similar to breast cancer studies, apoptosis was induced through PARP cleavage .

| Parameter | Control | This compound |

|---|---|---|

| Migration Rate (%) | 100 | 40 |

| Apoptosis (PARP Cleavage) | No | Yes |

Pancreatic Cancer

This compound has also been evaluated for its efficacy against pancreatic cancer:

- Cell Proliferation Inhibition : The compound inhibited proliferation in pancreatic cancer cell lines and induced reactive oxygen species (ROS), contributing to its anticancer effects .

- Xenograft Studies : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with this compound .

Renal Cell Carcinoma

In renal cell carcinoma models, this compound exhibited potent anticancer properties:

Mecanismo De Acción

DIM-C-pPhCO2Me ejerce sus efectos antagonizando el receptor nuclear 4A1 (NR4A1). Esta interacción conduce a la inhibición de la transactivación dependiente de NR4A1, lo que a su vez inhibe el crecimiento tumoral e induce la apoptosis en las células cancerosas . El compuesto también induce la producción de especies reactivas de oxígeno (ROS), lo que activa los genes de estrés e inhibe la vía diana mecánica de la rapamicina (mTOR) .

Comparación Con Compuestos Similares

DIM-C-pPhCO2Me es único en su capacidad de dirigirse específicamente a NR4A1. Los compuestos similares incluyen:

DIM-C-pPhOH: Este compuesto también se dirige a NR4A1, pero tiene diferentes sustituyentes en el anillo fenilo.

C-DIM12: Otro compuesto con actividad antineoplásica similar pero diferente estructura molecular.

Cytosporone B: Un compuesto que se dirige a los receptores nucleares, pero con un mecanismo de acción diferente.

Estos compuestos comparten algunas actividades biológicas, pero difieren en sus objetivos y mecanismos de acción específicos, destacando la singularidad de this compound en su objetivo específico de NR4A1 .

Actividad Biológica

DIM-C-pPhCO2Me (also known as C-DIM14) is a derivative of diindolylmethane (DIM) that has garnered attention for its potential anticancer properties. This compound acts primarily as an antagonist to the nuclear receptor NR4A1, which is implicated in various cancer types. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound functions by inhibiting the NR4A1 receptor, a pro-oncogenic factor overexpressed in several tumors, including renal cell carcinoma (RCC), breast cancer, and pancreatic cancer. By antagonizing NR4A1, this compound disrupts multiple growth-promoting and pro-survival pathways in cancer cells.

Key Findings:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound significantly reduces cell proliferation in various cancer cell lines. For instance, the IC50 values for ACHN and 786-O renal cancer cells were reported at approximately 11.7 μM and 13.4 μM, respectively .

- Induction of Apoptosis : Treatment with this compound induces apoptosis in cancer cells, as evidenced by increased markers of apoptosis and reduced viability in treated cells .

- Gene Expression Modulation : The compound alters the expression of genes associated with cell survival and proliferation. Notably, it decreases β1-integrin expression, which is crucial for cell adhesion and migration .

Table 1: Summary of Biological Effects of this compound

| Cancer Type | Cell Line | IC50 (μM) | Key Effects |

|---|---|---|---|

| Renal Cell Carcinoma | ACHN | 11.7 | Growth inhibition, apoptosis induction |

| Renal Cell Carcinoma | 786-O | 13.4 | Growth inhibition, apoptosis induction |

| Breast Cancer | MDA-MB-231 | ≥15 | Decreased migration, increased apoptosis |

| Pancreatic Cancer | Panc1 | Not specified | Decreased migration, altered gene expression |

Case Studies

- Renal Cell Carcinoma : A study demonstrated that both DIM-C-pPhOH and this compound inhibited growth and induced apoptosis in ACHN and 786-O cells. Furthermore, when athymic nude mice bearing ACHN xenografts were treated with DIM-C-pPhOH (30 mg/kg/day), significant tumor growth inhibition was observed over a period of 50 days .

- Breast Cancer : In MDA-MB-231 breast cancer cells, treatment with this compound resulted in reduced expression of β1-integrin and increased levels of pro-apoptotic proteins such as p21 and SERPINB5. This indicates that this compound not only inhibits cell proliferation but also promotes apoptotic pathways .

- Pancreatic Cancer : Research indicated that treatment with this compound mimicked the effects of NR4A1 knockdown in pancreatic cancer cells, leading to decreased migration and adhesion properties due to downregulation of β1-integrin .

Propiedades

IUPAC Name |

methyl 4-[bis(1H-indol-3-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAOKSZCULLDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271204 | |

| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151358-48-4 | |

| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151358-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of DIM-C-pPhCO2Me?

A: this compound acts as an antagonist of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). [, , , ] It binds to NR4A1 and inhibits its transcriptional activity, thereby downregulating NR4A1-dependent gene expression. This leads to a cascade of downstream effects, including decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines. [, , , ]

Q2: How does this compound impact cancer cell migration and invasion?

A: Studies have shown that this compound can inhibit β1-integrin expression, a protein crucial for cell migration and invasion, in pancreatic and colon cancer cells. [] This inhibition mimics the effects of genetically silencing NR4A1, suggesting that NR4A1 plays a crucial role in regulating β1-integrin levels. Furthermore, this compound reduces β1-integrin-dependent responses such as cell migration and adhesion to fibronectin. []

Q3: Are there any in vivo studies demonstrating the efficacy of this compound?

A: While the provided abstracts don't delve into specific in vivo data, they mention the use of xenograft models to study the compound's effects on tumor growth. [] Additionally, this compound has shown promising results in improving survival rates in a mouse model of Escherichia coli pneumonia, linked to enhanced bacterial clearance and reduced lung injury. [] These findings highlight the therapeutic potential of this compound.

Q4: What are the structural features of this compound that contribute to its activity?

A: While specific structure-activity relationship (SAR) studies aren't detailed in the abstracts, the "C-DIM" scaffold, characterized by the 1,1-bis(3'-indolyl)-1-(phenyl)methane core structure, appears essential for NR4A1 antagonism. [, , ] The p-carboxymethyl substituent on the phenyl ring seems to be a key feature for this compound's activity. Comparing its effects with the p-hydroxyphenyl analog (DIM-C-pPhOH) in future studies could provide valuable insights into the SAR and guide further optimization of NR4A1 antagonists. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.